molecular formula C17H29GdN4O7 B1662839 Gadoteridol CAS No. 120066-54-8

Gadoteridol

Cat. No.: B1662839
CAS No.: 120066-54-8
M. Wt: 558.7 g/mol
InChI Key: DPNNNPAKRZOSMO-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadoteridol is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is particularly effective in imaging the central nervous system, including the brain and spine. This compound is marketed under the brand name ProHance and was first approved for use in the United States in 1992 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gadoteridol involves the reaction of gadolinium oxide with a macrocyclic ligand, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:

    Preparation of the Ligand: The ligand is synthesized by reacting cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid under basic conditions to form DOTA.

    Complexation with Gadolinium: The DOTA ligand is then reacted with gadolinium oxide in an aqueous solution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Gadoteridol primarily undergoes complexation reactions due to its stable macrocyclic structure. It does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Major Products: The major product of the reaction is this compound itself, with high purity achieved through crystallization and desalination processes .

Scientific Research Applications

Gadoteridol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Gadoteridol exerts its effects by developing a magnetic moment when placed in a magnetic field. This property enhances the contrast of images obtained through MRI by altering the relaxation times of nearby hydrogen nuclei. The gadolinium ion in this compound interacts with water molecules, shortening the T1 and T2 relaxation times, which results in brighter images on T1-weighted MRI scans .

Properties

Gadoteridol is a paramagnetic agent and, as such, develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by the paramagnetic agent results in a relatively large local magnetic field, which can enhance the relaxation rates of water protons in the vicinity of the paramagnetic agent. In MRI, visualization of normal and pathologic brain tissue depends, in part, on variations in the radiofrequency signal intensity that occur with: 1) differences in proton density; 2) differences of the spinlattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoteridol decreases T1 relaxation times in the target tissues. At recommended doses, the effect is observed with greatest sensitivity in the T1-weighted sequences.

CAS No.

120066-54-8

Molecular Formula

C17H29GdN4O7

Molecular Weight

558.7 g/mol

IUPAC Name

2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)

InChI

InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3

InChI Key

DPNNNPAKRZOSMO-UHFFFAOYSA-K

SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])O.[Gd+3]

Color/Form

White solid obtained as an aggregate clump of fine needle-like micro-crystals from methanol/acetone

density

Osmolality (37 °C): 630 mOsM/kg water;  viscosity (cP): 2.0 (20 °C), 1.3 (37 °C);  density at 25 °C 1.140. /Gadoteridol injection/

melting_point

>225 °C

120066-54-8

solubility

In water, 737 mg/mL
Solubility (mg/mL): methanol 119, isopropanol 41, dimethylformamide 10.1, acetonitrile 6.1, methylene chloride 5.2, ethyl acetate 0.5, acetone 0.4, hexane 0.2, toluene 0.3

Synonyms

gadolinium 1,4,7-tris(carboxymethyl)-10-(2'-hydroxypropyl)-1,4,7,10-tetraazacyclododecane
gadolinium 1,4,7-triscarboxymethyl-1,4,7,10-tetraazacyclododecane
gadolinium HP-DO3A
gadoteridol
Gd(DO3A)
Gd-HP-D03A
Gd-HP-DO3A
Gd-HPDO3A
Gd-hydroxypropyl-D03A
GdHPDO3A
Prohance
SQ 32,692
SQ 32692
SQ-32692

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid sodium salt is directly reacted, as described in EP 292689, with propylene oxide to give the alkylated product, which can easily be complexed with gadolinium to give the final Gadoteridol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Gadoteridol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadoteridol
Reactant of Route 2
Reactant of Route 2
Gadoteridol
Reactant of Route 3
Gadoteridol
Reactant of Route 4
Gadoteridol
Reactant of Route 5
Reactant of Route 5
Gadoteridol
Reactant of Route 6
Reactant of Route 6
Gadoteridol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.